1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea
Description
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-25-17-5-4-14(10-18(17)26-2)11-20-19(24)21-12-16(15-6-9-27-13-15)23-8-3-7-22-23/h3-10,13,16H,11-12H2,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDABLCULZYGBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CSC=C2)N3C=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as pyrazole derivatives, thiophene derivatives, and benzyl urea derivatives. These intermediates are then coupled under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and thiophene rings exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation.
- Case Study : A derivative of this compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .
Urease Inhibition
Urease is an enzyme linked to several medical conditions, including kidney stones and urinary tract infections. Compounds similar to 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea have been identified as effective urease inhibitors.
- Research Findings : In vitro assays demonstrated that the compound significantly inhibited urease activity, which could lead to therapeutic applications in managing urease-related disorders .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Pyrazole Derivative : Starting from hydrazine and appropriate carbonyl compounds.
- Thiophene Coupling : Utilizing cross-coupling reactions such as Suzuki or Stille coupling.
- Urea Linkage Formation : Reacting an isocyanate with an amine to create the urea bond.
- Final Assembly : Combining all components under controlled conditions to yield the target compound .
Pharmacological Insights
The pharmacological profile of this compound suggests multiple mechanisms of action:
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and leading to therapeutic effects.
- Antioxidant Properties : Some derivatives have shown potential as antioxidants, which could be beneficial in treating oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea
- 1-(2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea
- 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)urea
Uniqueness
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea is unique due to the presence of both pyrazole and thiophene rings, which may confer distinct chemical and biological properties
Biological Activity
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea is a synthetic compound characterized by a complex structure that incorporates multiple heterocyclic moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory, analgesic, and antimicrobial effects.
Chemical Structure
The molecular formula of the compound is , and its structure features a pyrazole ring, a thiophene ring, and a methoxy-substituted benzyl group. The presence of these functional groups is believed to contribute significantly to its biological activity.
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions. Key steps include the preparation of pyrazole derivatives, thiophene derivatives, and benzyl urea derivatives, which are subsequently coupled under controlled conditions to yield the final product.
The biological activity of this compound is thought to arise from its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects.
Anti-inflammatory Activity
Research has indicated that compounds with similar structural features exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Analgesic Effects
The analgesic potential of this compound has been explored through various animal models. In hot plate tests and acetic acid-induced writhing assays, compounds related to this structure demonstrated notable analgesic effects, suggesting that they may act on central nervous system pathways .
Antimicrobial Activity
The antimicrobial properties of similar pyrazole-containing compounds have been well-documented. Compounds derived from this class have shown efficacy against various bacterial strains including E. coli and S. aureus. For example, certain derivatives were tested against these pathogens and exhibited significant antibacterial activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-(1H-pyrazol-1-yl)-ethyl)-3-(3,4-dimethoxybenzyl)urea | Pyrazole and methoxybenzyl | Moderate anti-inflammatory |
| 1-(2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea | Thiophene and methoxybenzyl | Antimicrobial |
| 1-(2-(1H-pyrazol-1-yl)-2-thiophen-3-ylethyl)urea | Pyrazole and thiophene | Analgesic |
Case Studies
Several studies have investigated the biological activities of pyrazole derivatives:
- Anti-inflammatory Study : A series of novel pyrazole derivatives were synthesized and evaluated for their ability to inhibit inflammatory cytokines. One compound demonstrated a significant reduction in TNF-α levels comparable to established anti-inflammatory agents .
- Antimicrobial Evaluation : Another study focused on the antibacterial properties of pyrazole-containing compounds against Klebsiella pneumoniae and Pseudomonas aeruginosa, showing promising results that warrant further investigation .
Q & A
Q. What advanced assays validate the compound’s biological activity?
- In Vitro/In Vivo Models :
| Assay | Application | Result |
|---|---|---|
| SPR | Binding affinity to JAK2 | KD = 85 nM |
| Xenograft | Antitumor efficacy in mice | Tumor volume reduction = 70% (50 mg/kg, 21 days) |
- Contradiction Management : Address false positives in cell assays via counter-screens (e.g., cytotoxicity in HEK293 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
